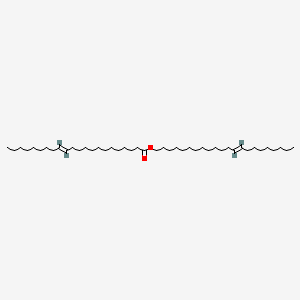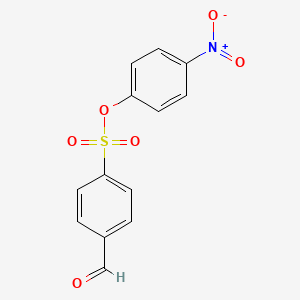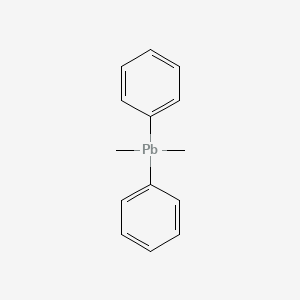
Dimethyldiphenyllead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyldiphenyllead is an organolead compound with the chemical formula (C6H5)2Pb(CH3)2 It consists of a lead atom bonded to two phenyl groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyldiphenyllead can be synthesized through several methods. One common approach involves the reaction of diphenyllead dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:
(C6H5)2PbCl2+2CH3Li→(C6H5)2Pb(CH3)2+2LiCl
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the organometallic reagents. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Dimethyldiphenyllead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and hydrocarbons.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl or methyl derivatives.
Reduction: Lead metal and hydrocarbons such as benzene or methane.
Substitution: Various substituted organolead compounds depending on the reagents used.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which dimethyldiphenyllead exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The lead atom can form coordination complexes with various biomolecules, disrupting normal cellular functions. Additionally, the phenyl and methyl groups can participate in hydrophobic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Tetramethyllead: Another organolead compound with four methyl groups bonded to lead.
Triphenyllead chloride: Contains three phenyl groups and one chloride bonded to lead.
Trimethyllead chloride: Comprises three methyl groups and one chloride bonded to lead.
Uniqueness
Dimethyldiphenyllead is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
42169-20-0 |
|---|---|
分子式 |
C14H16Pb |
分子量 |
391 g/mol |
IUPAC名 |
dimethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; |
InChIキー |
CDICTBYWHLIODK-UHFFFAOYSA-N |
正規SMILES |
C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


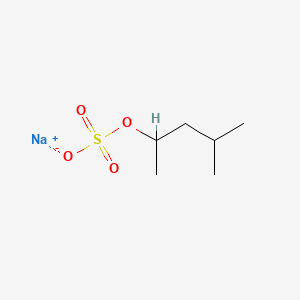
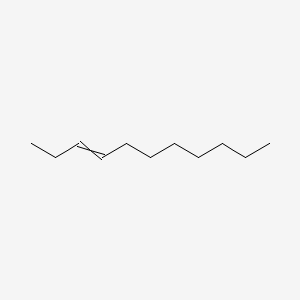


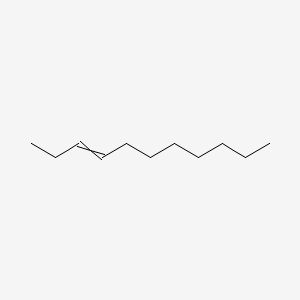
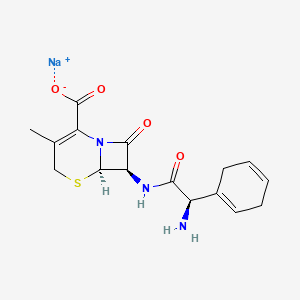
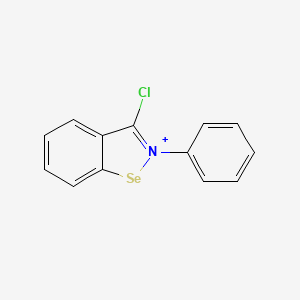
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
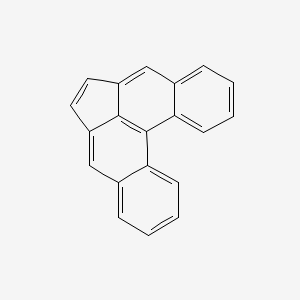
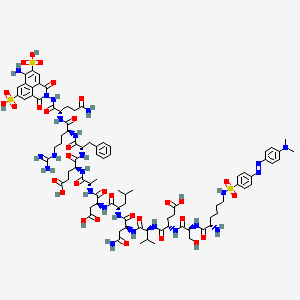
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
